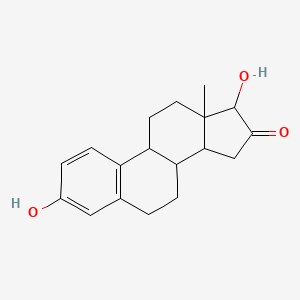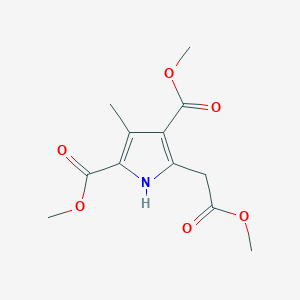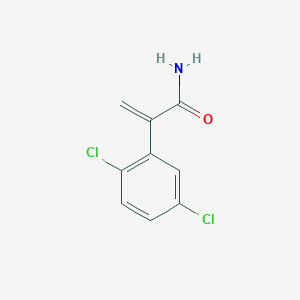
2-(2,5-Dichlorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)prop-2-enamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a prop-2-enamide group. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory responses . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that lead to NF-κB activation.
Comparación Con Compuestos Similares
2-(2,5-Dichlorophenyl)prop-2-enamide can be compared with other similar compounds, such as:
- (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Propiedades
Número CAS |
25706-03-0 |
|---|---|
Fórmula molecular |
C9H7Cl2NO |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-4H,1H2,(H2,12,13) |
Clave InChI |
HSUKQCYWACPCHM-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=C(C=CC(=C1)Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


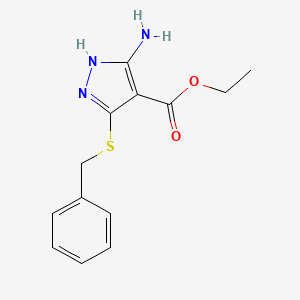
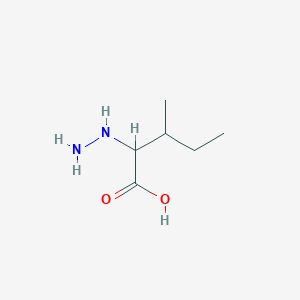
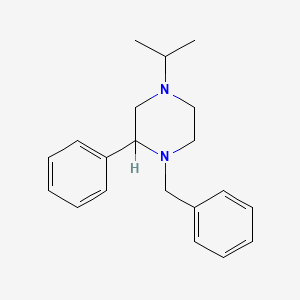
![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
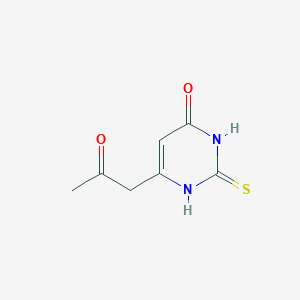
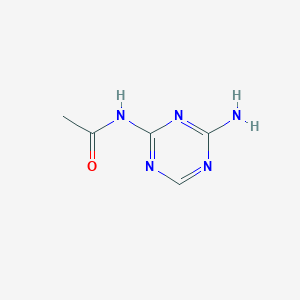
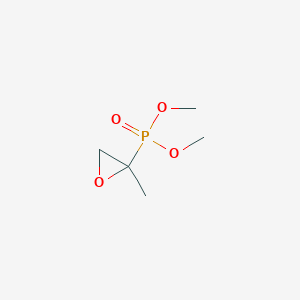
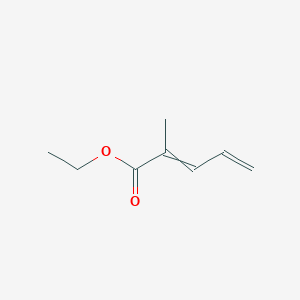
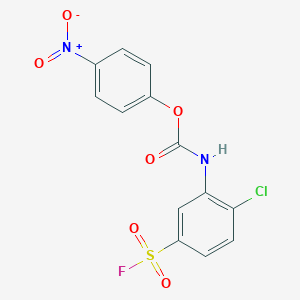
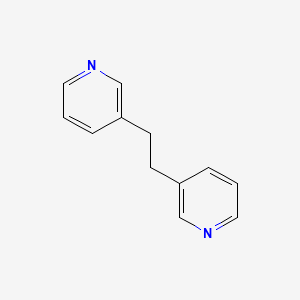
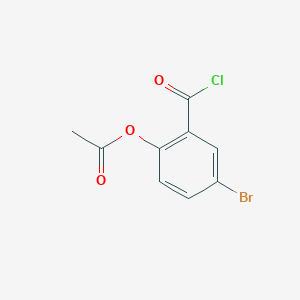
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
